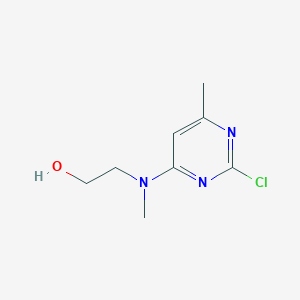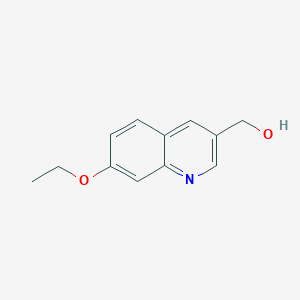![molecular formula C10H11N3O2S B8612151 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8612151.png)
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Übersicht
Beschreibung
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield the desired thieno[2,3-b]pyridine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Noncatalyzed, regio- and stereoselective hypochlorite oxidation.
Reduction: Reduction of nitro groups to amino groups using hydrazine hydrate.
Substitution: Palladium-catalyzed C-N Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Hypochlorite in different solvents.
Reduction: Hydrazine hydrate in ethanol.
Substitution: Palladium catalysts with bromonitrobenzenes.
Major Products
Oxidation: Various oxidized derivatives depending on the solvent used.
Reduction: Amino derivatives.
Substitution: Aminodi(hetero)arylamines.
Wissenschaftliche Forschungsanwendungen
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as a selective inhibitor of plasmodial glycogen synthase kinase-3 by binding to the ATP pocket of the kinase, thereby inhibiting its activity . The compound’s unique structure allows it to form hydrogen bonds with the backbone amide NH-group and interact with the hinge region of the kinase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-4-cyano-2-thiophenecarboxamides
- 3-Amino-2-(isoxazol-3-yl)-4-methoxymethyl-6-methylthieno[2,3-b]pyridine
- 3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide stands out due to its hydroxymethyl group at the 4-position, which imparts unique chemical reactivity and biological activity compared to other thieno[2,3-b]pyridine derivatives.
Eigenschaften
Molekularformel |
C10H11N3O2S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C10H11N3O2S/c1-4-2-5(3-14)6-7(11)8(9(12)15)16-10(6)13-4/h2,14H,3,11H2,1H3,(H2,12,15) |
InChI-Schlüssel |
NQSCWUIEJRBEFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N)N)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dimethyl [3-(3-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8612107.png)


![5-[(Thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B8612130.png)
![[2-(4-Fluoro-benzyl)-phenyl]-acetonitrile](/img/structure/B8612139.png)


